2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine

Catalog No.
S3486261
CAS No.
1016688-16-6
M.F
C13H9F2N3
M. Wt
245.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine

CAS Number

1016688-16-6

Product Name

2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine

IUPAC Name

2-(2,5-difluorophenyl)-3H-benzimidazol-5-amine

Molecular Formula

C13H9F2N3

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C13H9F2N3/c14-7-1-3-10(15)9(5-7)13-17-11-4-2-8(16)6-12(11)18-13/h1-6H,16H2,(H,17,18)

InChI Key

SJSLOFIDOXOORR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=C(C=CC(=C3)F)F

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=C(C=CC(=C3)F)F

2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine is a chemical compound that belongs to the benzodiazole class, characterized by its unique structure which incorporates a benzodiazole core and a difluorophenyl group. Its molecular formula is C14H9F2N3C_{14}H_{9}F_{2}N_{3}, and it has a molecular weight of approximately 261.24 g/mol. The compound appears as a white or light yellow crystalline powder, exhibiting low solubility in water but higher solubility in organic solvents such as dimethyl sulfoxide and N,N-dimethylformamide .

, including:

  • Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to oxidize the compound, leading to hydroxylated derivatives.
  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride facilitate reduction reactions that modify functional groups within the molecule.
  • Substitution: The compound can undergo nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate, resulting in substituted analogs.

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine typically involves several methods:

  • Suzuki-Miyaura Coupling Reaction: This method utilizes 2,5-difluorophenylboronic acid and 5-bromo-2-aminobenzonitrile in the presence of palladium catalysts. The reaction is usually conducted at elevated temperatures (100–120°C) for several hours to yield the desired product with moderate to high yields (20–80%) .
  • Diazotization Reaction: Involves the reaction of 2,5-difluorophenylamine with diazotizing agents under controlled conditions to form the benzodiazole core.

These synthetic routes require careful control of reaction conditions to ensure high yield and purity.

The applications of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine span various fields:

  • Medicinal Chemistry: The compound serves as a potential lead for drug discovery due to its biological activities.
  • Chemical Biology: It can be utilized as a probe in biological studies to explore cellular mechanisms.
  • Material Science: The compound may find applications in developing advanced materials owing to its unique chemical properties.

Interaction studies involving 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine focus on its binding affinity with specific receptors and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, its role as an AMP-activated protein kinase activator suggests involvement in metabolic regulation pathways .

Several compounds share structural similarities with 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine:

Compound NameStructural FeaturesUnique Aspects
2-(2,4-difluorophenyl)-1H-1,3-benzodiazol-5-amineBenzodiazole core with difluorophenyl groupDifferent substitution pattern affecting reactivity
2-(2,6-difluorophenyl)-1H-1,3-benzodiazol-5-amineSimilar benzodiazole structureVaries in biological activity compared to DFPB
2-(3,5-difluorophenyl)-1H-1,3-benzodiazol-5-amineContains a difluorophenyl groupDistinct reactivity profile due to different position
1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amineBenzodiazole ring with difluoro substituentDifferent nitrogen position influencing properties

The uniqueness of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine lies in its specific substitution pattern on the phenyl ring which influences both its reactivity and biological activity compared to its analogs .

This comprehensive overview emphasizes the significance of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine in scientific research and industry due to its unique structure and versatile applications. Further studies will enhance our understanding of its potential uses in various fields.

Multi-Step Organic Reaction Pathways in Benzodiazole Derivative Synthesis

Role of Suzuki-Miyaura Cross-Coupling in Bicyclic System Formation

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for constructing the difluorophenyl-benzodiazole scaffold. This method enables the direct coupling of 2,5-difluorophenylboronic acid derivatives with halogenated benzodiazole precursors under palladium catalysis. For instance, the reaction of 5-bromo-1H-1,3-benzodiazol-5-amine with 2,5-difluorophenylboronic acid pinacol ester in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) achieves regioselective arylation at the 2-position of the benzodiazole core. Critical to this process is the use of cesium carbonate as a base, which facilitates transmetallation while maintaining the stability of the unprotected amine group.

Recent studies have demonstrated that ligand selection profoundly impacts coupling efficiency. Bulky monophosphine ligands, such as SPhos or XPhos, suppress undesired β-hydride elimination and stabilize the palladium intermediate during oxidative addition. For example, a catalyst system comprising Pd(OAc)₂ and SPhos (3 mol%) in a dioxane-water mixture (4:1 v/v) at 70°C achieves yields exceeding 80% for analogous benzodiazole derivatives. Table 1 summarizes the influence of ligand choice on reaction outcomes for related heterocyclic systems.

Table 1: Ligand Effects on Suzuki-Miyaura Coupling Efficiency

LigandPd SourceConversion (%)Yield (%)
XPhosPd₂(dba)₃8769
SPhosPd(OAc)₂9780
RuPhosPd₂(dba)₃5940

Conditions: 0.25 mmol substrate, 0.5 mmol boronic acid, 2 mol% Pd, 3 mol% ligand, K₃PO₄, 100°C, 15 h.

Amination Techniques for Position-Specific Functionalization

Position-selective amination of the benzodiazole ring presents unique challenges due to the competing reactivity of nitrogen centers. Modern strategies employ directed ortho-metalation (DoM) to install amino groups at the 5-position. Treatment of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazole with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species, which reacts with electrophilic nitrogen sources such as O-benzylhydroxylamine to afford the protected amine. Subsequent hydrogenolysis over palladium on carbon removes the benzyl group, yielding the free amine with >90% regioselectivity.

Alternative approaches utilize copper-catalyzed Chan-Lam coupling for late-stage amination. A mixture of 2-(2,5-difluorophenyl)-5-bromo-1H-1,3-benzodiazole, aqueous ammonia, copper(I) iodide, and trans-1,2-diaminocyclohexane in DMSO at 110°C achieves 5-amino product formation in 75% yield. This method circumvents the need for pre-functionalized boron reagents and demonstrates tolerance toward electron-withdrawing substituents on the difluorophenyl ring.

Catalytic Systems for Yield Enhancement and Byproduct Reduction

Palladium-based catalysts remain dominant in benzodiazole synthesis, but recent advances in nickel catalysis offer cost-effective alternatives. A comparative study revealed that NiCl₂(dppf) complexes facilitate Suzuki-Miyaura couplings of electron-deficient aryl chlorides at catalyst loadings as low as 0.5 mol%, reducing metallic byproducts by 40% compared to traditional Pd systems. The nickel cycle proceeds through a Ni(0)/Ni(II) mechanism, with DFT calculations indicating lower activation barriers for oxidative addition of C-Cl bonds.

Bimetallic systems combining Pd and Cu show promise in tandem amination-cross-coupling sequences. For instance, a Pd/Cu dual catalyst enables one-pot synthesis from 2,5-difluorophenylboronic acid and 5-nitro-1H-1,3-benzodiazole, where copper facilitates nitro group reduction to amine while palladium mediates the cross-coupling. This approach eliminates intermediate isolation steps, improving overall atom economy to 85%.

Solvent-Free Approaches in Heterocyclic Ring Closure Reactions

Microwave-assisted solvent-free cyclization has revolutionized benzodiazole ring formation. Irradiation of N-(2,5-difluorophenyl)-o-phenylenediamine derivatives at 250 W for 10 minutes induces dehydrative cyclization, producing the benzodiazole core with 95% purity. The absence of solvent minimizes side reactions caused by solvolysis, particularly when employing moisture-sensitive intermediates.

Mechanochemical methods using planetary ball mills provide an alternative green pathway. Grinding equimolar quantities of 2,5-difluoroaniline and 2-aminophenol hydrochloride with K₂CO₃ at 30 Hz for 45 minutes generates the dihydrobenzodiazole intermediate, which undergoes oxidative aromatization upon exposure to MnO₂. This technique reduces reaction times from hours to minutes while achieving quantitative conversion.

Computational-Guided Optimization of Reaction Thermodynamics

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have elucidated the thermodynamic landscape of benzodiazole formation. Transition state analysis reveals that the rate-determining step in Suzuki-Miyaura couplings involves transmetallation with a calculated activation energy of 24.3 kcal/mol. Solvent continuum models predict that increasing the dielectric constant of the reaction medium from 2.2 (dioxane) to 78.4 (water) lowers this barrier by 3.8 kcal/mol, aligning with experimental observations of accelerated kinetics in aqueous mixtures.

Machine learning models trained on 15,000 heterocyclic coupling reactions enable predictive optimization of reaction conditions. A neural network incorporating molecular descriptors of boronic acids, halides, and catalysts correctly predicts optimal Pd/ligand combinations for 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine synthesis with 92% accuracy, reducing experimental screening by 70%.

The 2,5-difluorophenyl moiety exerts distinct electronic effects due to fluorine’s strong electron-withdrawing character. Comparative studies of fluorophenyl-substituted benzodiazoles reveal that the 2,5-difluoro configuration creates a polarized aromatic system, with calculated Hammett σ values of +0.06 for the 2-fluoro and +0.01 for the 5-fluoro positions [4]. This polarization enhances dipole-dipole interactions with target proteins while maintaining optimal π-π stacking capabilities.

Substitution PatternLogPTarget Binding Affinity (Ki, nM)
2-Fluoro2.1450 ± 32
3,5-Difluoro2.4310 ± 25
2,5-Difluoro2.3220 ± 18
2,4,6-Trifluoro2.6190 ± 15

Data derived from p38α MAP kinase inhibition assays demonstrate that the 2,5-difluoro configuration achieves a balance between lipophilicity and target engagement [4]. The para-fluoro substituent at position 5 enhances hydrophobic interactions with aliphatic residues in enzyme active sites, while the ortho-fluoro group at position 2 prevents undesirable metabolic oxidation [1] [4].

Hydrogen Bonding Capacity of the 5-Amino Group in Target Engagement

The 5-amino group serves as a critical hydrogen bond donor, with computed molecular electrostatic potential (MEP) values of -48.2 kcal/mol at the NH₂ moiety [4]. In cyclooxygenase-2 (COX-2) inhibition models, this group forms bifurcated hydrogen bonds with Gln⁵³⁰ (2.9 Å) and Ser⁵³³ (3.1 Å), reducing IC₅₀ values by 40% compared to 5-H analogs [4].

Comparative analysis of benzodiazole derivatives:

5-Position SubstituentHydrogen Bond Acceptor CountTNF-α Inhibition (%)
Amino278 ± 4
Methoxy152 ± 6
Nitro029 ± 3
Hydrogen018 ± 2

The amino group’s protonation state (pKa ~4.9) enables ionic interactions in physiological environments, particularly with aspartate/glutamate-rich regions of inflammatory mediators [4]. Molecular dynamics simulations show that N-H···O=C interactions stabilize ligand-receptor complexes by ΔG = -3.8 kcal/mol compared to non-polar substitutions [4].

Conformational Restriction Strategies Through Benzodiazole Core Modifications

The planar benzodiazole core enforces a dihedral angle of 8.7° between the difluorophenyl and benzodiazole rings, as confirmed by X-ray crystallography [1]. This rigidity reduces entropic penalties during binding by 1.2 kcal/mol compared to flexible alkyl-linked analogs [4]. Strategic core modifications yield distinct pharmacological profiles:

Modification TypeTorsional Barrier (kcal/mol)CYP3A4 Metabolic Stability (t₁/₂, min)
Unmodified benzodiazole12.448 ± 5
1-Methyl substitution14.172 ± 6
4,7-Dichloro substitution16.9115 ± 9

Introduction of electron-withdrawing groups at the 4 and 7 positions increases metabolic stability by 2.4-fold while maintaining sub-micromolar potency against 5-lipoxygenase [4]. The unsubstituted benzodiazole core optimizes π-stacking with Tyr³⁸⁵ in COX-2’s hydrophobic channel, as evidenced by 2.3 Å resolution co-crystal structures [4].

Comparative Bioisosteric Replacement Studies with Related Heterocycles

Systematic replacement of the benzodiazole core with bioisosteric heterocycles reveals structure-dependent activity trends:

HeterocyclePolar Surface Area (Ų)p38α MAP Kinase IC₅₀ (nM)
Benzodiazole72.3220 ± 18
Benzimidazole68.9310 ± 25
Quinazoline65.4480 ± 32
Indole58.1690 ± 45

The benzodiazole system outperforms benzimidazole analogs in kinase inhibition due to enhanced nitrogen lone pair orientation (N1-N2 angle = 128° vs. 121° in benzimidazoles), which improves coordination with Mg²⁺ ions in ATP-binding pockets [4]. Replacement with indole abolishes activity, underscoring the necessity of dual nitrogen atoms for metal ion chelation [4].

2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine demonstrates significant potential for kinase inhibition in oncological applications, particularly within the cdc2-like kinase family and related protein kinases. The benzodiazole scaffold has been established as a privileged structure for kinase inhibition, with multiple structural features contributing to its efficacy [1].

The benzobisthiazole scaffold, which shares structural similarities with the target compound, has shown remarkable potency in inhibiting multiple kinases including CLK1, CLK2, and DYRK1A. These kinases are essential regulators of cellular processes and are involved in various neurodegenerative disorders, metabolic regulation, and virus infection [1]. The compound's difluorophenyl substitution pattern is particularly relevant, as fluorine substitution enhances metabolic stability and binding affinity through bioisosteric replacement strategies .

Kinase Selectivity Profile

Kinase profiling studies have revealed that benzodiazole derivatives exhibit distinct selectivity patterns depending on their structural modifications. High-throughput kinase profiling demonstrates that compounds with similar structural features to 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine can achieve remarkable selectivity across the kinome [3]. The presence of fluorine atoms in the phenyl ring enhances the compound's ability to form strong interactions with target kinases while maintaining selectivity over off-target proteins [4].

The difluorophenyl group specifically contributes to kinase selectivity through multiple mechanisms. The electron-withdrawing properties of fluorine atoms influence the electronic distribution within the benzodiazole ring system, potentially affecting binding affinity to the ATP-binding pocket of target kinases [5]. This electronic modulation can lead to preferential binding to specific kinase families while avoiding promiscuous inhibition [3].

Structure-Activity Relationships in Kinase Inhibition

The 2,5-difluorophenyl substitution pattern in the target compound represents an optimized configuration for kinase inhibition. Studies on related benzothiazole-based kinase inhibitors demonstrate that the position and number of fluorine substituents significantly impact inhibitory potency [6]. The 2,5-difluoro pattern provides an optimal balance between lipophilicity and electronic properties necessary for effective kinase binding [7].

Benzimidazole derivatives, which share the core heterocyclic structure with the target compound, have shown exceptional promise as kinase inhibitors with submicromolar cellular activity against various targets including PIM1, ERK5, ACK1, and Aurora kinases [8]. The benzimidazole scaffold can interact with kinases through multiple binding modes, sometimes acting as part of the hinge-binding motif and in other cases serving a scaffolding role without direct hinge binding [9].

Cellular Activity and Mechanism

The mechanism of kinase inhibition by 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine likely involves ATP-competitive binding within the kinase active site. The benzodiazole core provides the necessary scaffold for occupying the adenine-binding pocket, while the difluorophenyl group contributes to specificity through interactions with hydrophobic regions surrounding the ATP-binding site [10].

Cellular studies with structurally related compounds demonstrate that effective kinase inhibition translates to significant antiproliferative effects in cancer cell lines. The fluorinated benzodiazole scaffold has shown particular promise in inhibiting cell proliferation and inducing apoptosis in various tumor models [4]. The enhanced metabolic stability conferred by fluorine substitution ensures sustained cellular activity and improved pharmacokinetic profiles [5].

G-Protein Coupled Receptor Modulation Capabilities

The structural features of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine suggest potential for G-protein coupled receptor modulation through allosteric mechanisms. GPCRs represent the largest family of membrane proteins and are critical therapeutic targets, with approximately 34% of all FDA-approved drugs targeting GPCR family members [11].

The benzodiazole scaffold has demonstrated activity at various GPCR subtypes, particularly through allosteric modulation mechanisms. The difluorophenyl substituent is particularly relevant, as difluorophenyl quinazoline derivatives have been shown to bias GPCR signaling toward specific pathways [12]. This biased signaling capability represents a significant advancement in GPCR pharmacology, allowing for more selective therapeutic interventions.

Allosteric Modulation Mechanisms

Allosteric modulators of GPCRs bind to sites distinct from the orthosteric ligand-binding pocket, inducing conformational changes that alter receptor signaling [13]. The structural characteristics of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine, particularly the extended aromatic system combining the benzodiazole core with the difluorophenyl group, suggest potential for binding to allosteric sites located at transmembrane interfaces or intracellular loops [14].

Recent structural studies have identified allosteric binding sites in various Class A GPCRs that could accommodate molecules with similar structural features to the target compound. These sites often involve interactions between transmembrane helices and intracellular loops, regions where the extended aromatic system of the compound could form stabilizing interactions [13].

GPCR Subtype Selectivity

The difluorophenyl substitution pattern in the target compound may confer selectivity for specific GPCR subtypes. Fluorine substitution has been shown to enhance binding affinity and selectivity in GPCR ligands through multiple mechanisms, including improved lipophilicity, metabolic stability, and specific electronic effects [4]. The 2,5-difluoro pattern specifically may provide optimal interactions with hydrophobic pockets in certain GPCR subtypes while avoiding binding to others.

Benzothiazole derivatives, which share structural similarities with the target compound, have demonstrated activity as GPCR antagonists, particularly at GPR35 [15]. The structure-activity relationships established for benzothiazole GPCR ligands suggest that the benzodiazole core of the target compound could provide similar binding characteristics while the difluorophenyl group contributes to subtype selectivity.

Signaling Pathway Modulation

The potential for 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine to modulate GPCR signaling extends beyond simple agonism or antagonism to include biased signaling capabilities. The structural features that enable kinase inhibition may also allow for selective modulation of specific GPCR signaling pathways [12]. This could include preferential activation of G-protein-dependent versus β-arrestin-dependent signaling cascades.

The molecular framework of the compound, combining the benzodiazole core with the difluorophenyl group, provides multiple interaction points that could engage different regions of GPCR binding sites. This structural complexity may enable the compound to act as a biased allosteric modulator, selectively enhancing or inhibiting specific signaling pathways while leaving others unaffected [13].

DNA Topoisomerase Interaction Mechanisms in Antimicrobial Activity

2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine exhibits significant potential for DNA topoisomerase inhibition, representing a promising mechanism for antimicrobial activity. DNA topoisomerases are essential enzymes that control DNA topology during replication and transcription, making them validated targets for antibacterial drug discovery [16].

The benzodiazole scaffold has demonstrated remarkable activity against bacterial DNA topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial survival and represent well-validated targets for antimicrobial intervention [17]. The structural features of the target compound, including the extended aromatic system and fluorine substitution, are characteristic of effective topoisomerase inhibitors.

Mechanism of Topoisomerase Inhibition

The interaction of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine with DNA topoisomerases likely involves binding to the ATP-binding site of the enzyme's B subunit. Benzothiazole-based inhibitors, which share structural similarities with the target compound, have been shown to interact with the ATP-binding pocket of DNA gyrase B, forming crucial hydrogen bonds and hydrophobic interactions [16] [18].

The crystal structure studies of benzothiazole-based DNA gyrase inhibitors reveal that the heterocyclic core occupies the adenine-binding region while the aromatic substituents extend into hydrophobic pockets surrounding the active site [19]. The difluorophenyl group in the target compound would likely interact with similar hydrophobic regions, potentially forming π-stacking interactions with aromatic residues in the binding pocket.

Antimicrobial Spectrum and Potency

Benzodiazole derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The fluorine substitution pattern is particularly important for antimicrobial potency, as fluorinated heterocycles often exhibit enhanced antibacterial activity compared to their non-fluorinated analogs [4]. The electron-withdrawing properties of fluorine atoms can increase the compound's affinity for target proteins while improving membrane permeability.

Studies on related compounds demonstrate that benzothiazole-based topoisomerase inhibitors can achieve nanomolar potency against bacterial DNA gyrase and topoisomerase IV [20]. The dual inhibition of both enzymes is particularly valuable for antimicrobial applications, as it reduces the likelihood of resistance development and enhances antibacterial efficacy.

Structure-Activity Relationships

The 2,5-difluorophenyl substitution pattern in the target compound represents an optimized configuration for topoisomerase inhibition. The position of fluorine atoms influences both the electronic properties of the aromatic ring and the overall molecular conformation, affecting binding affinity to the target enzyme [18]. The specific substitution pattern may provide optimal interactions with amino acid residues in the ATP-binding pocket while avoiding steric clashes.

The benzodiazole core provides the essential pharmacophore for topoisomerase binding, while the difluorophenyl group contributes to selectivity and potency. This combination of structural features has been shown to be particularly effective in achieving strong inhibitory activity against bacterial topoisomerases while maintaining selectivity over mammalian enzymes [17].

Neurotransmitter Transporter Affinity in CNS-Targeted Applications

The structural characteristics of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine suggest significant potential for interaction with neurotransmitter transporters, which are critical targets for central nervous system therapeutics. Neurotransmitter transporters, including monoamine transporters and amino acid transporters, regulate extracellular concentrations of neurotransmitters and represent important drug targets for neurological and psychiatric disorders [22].

The benzodiazole scaffold has demonstrated activity at various neurotransmitter systems, particularly through interactions with dopamine receptors and transporters. The difluorophenyl substitution pattern is particularly relevant for CNS activity, as fluorine substitution often enhances brain penetration and metabolic stability [23]. These properties are essential for effective CNS therapeutics and contribute to the compound's potential in neurological applications.

Monoamine Transporter Interactions

The structural features of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine suggest potential interactions with monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter [24]. These transporters are responsible for the reuptake of monoamine neurotransmitters and are primary targets for antidepressant and psychostimulant medications.

The extended aromatic system of the compound, combining the benzodiazole core with the difluorophenyl group, provides the necessary structural framework for binding to monoamine transporter sites. The molecular dimensions and electronic properties of the compound are consistent with known monoamine transporter ligands [25]. The fluorine substitution may enhance binding affinity through favorable electrostatic interactions with amino acid residues in the transporter binding pocket.

Dopaminergic System Modulation

Recent studies on benzothiazole derivatives have demonstrated significant activity at dopamine D4 receptors, which are expressed in brain regions controlling cognition, attention, and decision-making [26]. The structural similarities between benzothiazoles and the target benzodiazole suggest potential for similar dopaminergic activity. The difluorophenyl group may contribute to subtype selectivity within the dopamine receptor family.

The compound's potential for dopaminergic activity is further supported by its structural characteristics, which include features commonly found in dopamine receptor ligands. The planar aromatic system and nitrogen-containing heterocycle are typical pharmacophoric elements for dopaminergic compounds [26]. The specific substitution pattern may provide selectivity for particular dopamine receptor subtypes or transporters.

GABA System Interactions

The benzodiazole structure of the target compound suggests potential interactions with the GABAergic system, although distinct from classical benzodiazepine binding sites. GABA transporters and related proteins represent important therapeutic targets for neurological disorders [27]. The compound's structural features may enable binding to allosteric sites on GABA receptors or transporters, potentially modulating GABAergic neurotransmission.

The mechanism of interaction with GABAergic systems would likely differ from traditional benzodiazepines due to the structural differences in the heterocyclic core [28]. However, the extended aromatic system may enable binding to alternative sites that influence GABA receptor function or transporter activity.

CNS Penetration and Pharmacokinetics

The difluorophenyl substitution in 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine significantly enhances its potential for CNS applications through improved pharmacokinetic properties. Fluorine substitution typically increases lipophilicity and metabolic stability, both crucial factors for brain penetration and CNS activity [23]. The blood-brain barrier permeability of fluorinated compounds is often superior to their non-fluorinated analogs.

Computational predictions suggest that compounds with similar structural features to the target molecule exhibit favorable CNS penetration characteristics [23]. The molecular weight, lipophilicity, and polar surface area of the compound fall within ranges typically associated with effective CNS drugs. The metabolic stability conferred by fluorine substitution ensures sustained brain exposure and prolonged therapeutic effects.

Therapeutic Applications in Neurological Disorders

The neurotransmitter transporter affinity of 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine suggests potential applications in various neurological and psychiatric conditions. The compound's structural features are consistent with molecules active in treating depression, anxiety, attention disorders, and neurodegenerative diseases [22]. The specific pattern of transporter interactions would determine the therapeutic profile and clinical applications.

XLogP3

2.7

Dates

Last modified: 08-19-2023

Explore Compound Types